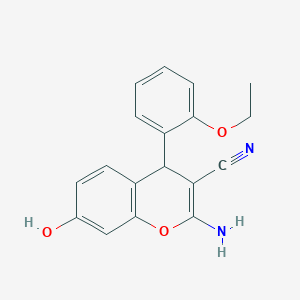![molecular formula C13H18N6 B14942285 1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine](/img/structure/B14942285.png)
1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a phenyl ring bearing a 1H-1,2,3,4-tetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of azides with alkynes in the presence of a copper catalyst.
Attachment to the Phenyl Ring: The tetrazole moiety is then attached to a phenyl ring through a substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then functionalized with an ethyl group.
Coupling Reaction: Finally, the phenyl-tetrazole compound is coupled with the ethyl-piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: N-oxides of the tetrazole ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
作用機序
The mechanism of action of 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1-Phenylpiperazine: Lacks the tetrazole moiety, making it less versatile in forming hydrogen bonds and metal coordination.
1-Ethyl-4-phenylpiperazine: Similar structure but without the tetrazole ring, leading to different chemical and biological properties.
1-(2-Phenylethyl)piperazine: Features a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both the tetrazole and piperazine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research.
特性
分子式 |
C13H18N6 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
1-ethyl-4-[2-(tetrazol-1-yl)phenyl]piperazine |
InChI |
InChI=1S/C13H18N6/c1-2-17-7-9-18(10-8-17)12-5-3-4-6-13(12)19-11-14-15-16-19/h3-6,11H,2,7-10H2,1H3 |
InChIキー |
WCGBPCFFUAKAOL-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=CC=CC=C2N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14942209.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942220.png)
![11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B14942221.png)
![Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14942227.png)
![3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942229.png)
![N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14942230.png)


![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)
![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)

